![molecular formula C8H10N4O B15296561 4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the reaction of 2-amino-3-cyanopyridine with formamide under specific conditions. This reaction leads to the formation of the imidazole ring fused with the pyridine ring. The reaction conditions often include heating the reactants at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 4 is reactive and participates in nucleophilic substitution. Examples include:
-
Alkylation : Reaction with alkyl halides or tosylates to form substituted derivatives (e.g., 4-methylamino derivatives).
-
Acetylation : Introduction of acetyl groups using acetyl chloride in the presence of a base.
Reaction Type | Example Substituent | Yield Range | Reference |
---|---|---|---|
Alkylation | Methyl, ethyl | 60–80% | |
Acetylation | Acetyl | 70–85% |
Coupling Reactions
The compound undergoes cross-coupling reactions to introduce aryl or alkenyl groups:
-
Suzuki-Miyaura coupling : Requires a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acids. Ligands like BINAP or XantPhos enhance regioselectivity .
-
Ullmann-type coupling : Used to introduce aryl groups at position 2, employing copper catalysts and amine ligands .
Coupling Reaction | Key Catalysts | Yield | Reference |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, BINAP/XantPhos | 49–95% | |
Ullmann-type | CuI, 1,10-phenanthroline | 40–60% |
Cyclization Reactions
The fused ring system forms via intramolecular cyclization , often involving:
-
Condensation of diamines : Reaction with carbonyl compounds (e.g., formic acid derivatives) under acidic or basic conditions .
-
Bechamp reduction : Conversion of imidazolines to imidazopyridines using Fe/NH₄Cl in ethanol .
Cyclization Method | Key Reagents | Conditions | Reference |
---|---|---|---|
Diamine condensation | Formic acid, HCl | Reflux, solvent-free | |
Bechamp reduction | Fe/NH₄Cl, EtOH | Mild heating, acidic medium |
Reaction Conditions and Monitoring
-
Temperature : Cyclization typically requires high temperatures (110–115°C), while substitution and coupling reactions occur at milder conditions .
-
Solvents : Polar aprotic solvents (e.g., DCE, acetonitrile) are preferred for substitution, while coupling reactions often use EtOAc or DMF .
-
Monitoring : Progress is tracked via TLC , HPLC , and NMR/MS to confirm product formation and purity.
Influence of Substituents on Reactivity
Substituents at positions 1 and 3 (e.g., methyl groups) modulate reactivity:
-
Steric effects : Bulky groups hinder substitution at adjacent positions.
-
Electronic effects : Electron-donating groups enhance nucleophilicity of the amino group.
Substituent | Effect | Impact on Yield | Reference |
---|---|---|---|
Methyl (position 1) | Steric hindrance | Reduced substitution | |
Electron-donating groups | Increased nucleophilicity | Higher substitution |
Biological Activity and Derivatives
While not directly related to chemical reactivity, derivatives of this compound exhibit Src kinase inhibition and anticancer activity, highlighting its importance in medicinal chemistry . Substituent variations (e.g., 4-phenoxyphenyl) enhance potency, correlating with optimized reactivity in coupling reactions .
Scientific Research Applications
4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-dimethylimidazole
Uniqueness
What sets 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one apart is its fused ring structure, which combines the properties of both imidazole and pyridine rings.
Biological Activity
4-Amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. Its unique structure features an imidazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one |
InChI Key | KDRXZEBJTPMMBG-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C(=NC=C2)N)N(C1=O)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. Research indicates that the compound may possess antitumor , antibacterial , and antiviral properties.
Antitumor Activity
A significant focus of research has been on the antitumor effects of imidazopyridine derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative activity against various human cancer cell lines. For example:
- Compound 10 : Displayed strong activity against colon carcinoma with an IC50 of 0.4 μM.
- Compound 14 : Exhibited an IC50 of 0.7 μM against the same cell line.
These findings suggest that derivatives of this compound could be promising candidates for cancer therapy .
Antibacterial and Antiviral Activity
While the antibacterial properties of imidazopyridine derivatives are less pronounced compared to their antitumor effects, some studies indicate moderate activity against specific bacterial strains. Notably:
- Compound 14 showed moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
In terms of antiviral activity, compounds within this class have been evaluated against a range of DNA and RNA viruses, showing potential for further development in antiviral therapies .
Case Studies
Several case studies have highlighted the biological activity of imidazopyridine derivatives:
- Study on Antiproliferative Effects : A series of amidino-substituted imidazopyridines were synthesized and evaluated for their antiproliferative effects on multiple cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that structural modifications significantly influenced their biological activity .
- Structure-Activity Relationship Studies : Research focusing on structure-activity relationships (SAR) has revealed that specific substitutions on the imidazopyridine framework can enhance biological potency. For instance, bromo-substituted derivatives exhibited increased antiproliferative activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-11-5-3-4-10-7(9)6(5)12(2)8(11)13/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
KDRXZEBJTPMMBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)N)N(C1=O)C |
Origin of Product |
United States |
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